molecular formula C23H29N3O4 B2857687 2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one CAS No. 898464-73-8

2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one

Cat. No. B2857687
CAS RN: 898464-73-8
M. Wt: 411.502
InChI Key: IHGWDEPVBTTZQX-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that has been developed through various synthesis methods and has shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Dopamine Receptor Partial Agonists

Compounds with 1,4-disubstituted aromatic piperazine structures, including those related to the specified chemical, have shown promise as dopamine receptor partial agonists. These compounds are of interest due to their ability to preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential applications in developing novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017).

Synthesis and Receptor Binding Assays

Research into pyrazolo[1,5-a]pyridines, which share a structural motif with the specified chemical, has demonstrated their potential as dopamine D4 receptor ligands. The synthesis techniques and in vitro receptor binding assays used to evaluate these compounds highlight the methodological approaches to studying similar chemicals (Guca, 2014).

Antihypertensive and Antiarrhythmic Effects

Derivatives of pyrrolidin-2-one and pyrrolidine with a 3-(4-arylpiperazin-1-yl)propyl moiety have been synthesized and evaluated for their antihypertensive and antiarrhythmic activities. These compounds indicate the pharmacological potential of similar structures in treating cardiovascular conditions (Malawska et al., 2002).

Nucleophilic Substitution in Biazoles

Studies on N,N'-linked biazoles and related systems, including quaternized 1-(N-azolyl) pyridinium ions, have explored nucleophilic substitution reactions, providing insights into chemical reactivity and potential synthetic applications of compounds with similar structural features (Castellanos et al., 1985).

Catalytic Synthesis of 4H-Pyran Derivatives

Silica-bonded N-propylpiperazine sodium n-propionate has been identified as an effective catalyst for synthesizing 4H-benzo[b]pyran derivatives, illustrating the chemical utility of related piperazine structures in facilitating organic synthesis reactions (Niknam et al., 2013).

properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-21-14-20(29-17-22(21)30-18-23(28)26-8-4-5-9-26)16-25-12-10-24(11-13-25)15-19-6-2-1-3-7-19/h1-3,6-7,14,17H,4-5,8-13,15-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGWDEPVBTTZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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